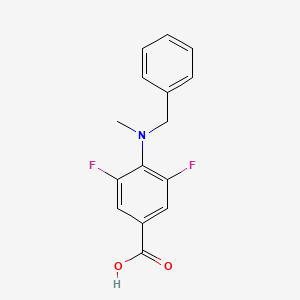
1-Cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-amine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as 1-Cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-amine, often involves the N-heterocyclization of primary amines with diols . This process can be catalyzed by a Cp*Ir complex . A variety of five-, six-, and seven-membered cyclic amines can be synthesized in good to excellent yields .Molecular Structure Analysis
The molecular structure of 1-Cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-amine is characterized by a pyrrolidine ring, a cyclopropyl group, and a 3-methoxyphenyl group. The pyrrolidine ring is a five-membered nitrogen heterocycle .Chemical Reactions Analysis
Pyrrolidine derivatives can undergo a variety of chemical reactions. For instance, they can participate in C(sp3)-H alkylation and arylation reactions with simple aryl or alkyl halides . The reaction conditions are mild, and the methodology has a good functional-group tolerance and a broad substrate scope .Wissenschaftliche Forschungsanwendungen
Synthesis of Bioactive Molecules
The compound "1-Cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-amine" shares structural similarities with various pyrrolidine derivatives, which are crucial in the synthesis of bioactive molecules. For instance, the practical large-scale synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, a useful intermediate for various bioactive molecules, was achieved through a 1,3-dipolar cycloaddition reaction, highlighting the importance of pyrrolidine structures in medicinal chemistry (Kotian, Lin, El-Kattan, & Chand, 2005).
Catalysis in Organic Synthesis
Pyrrolidine and piperidine derivatives, which are structurally related to "1-Cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-amine," are synthesized through gold(I)-catalyzed intramolecular amination of allylic alcohols with alkylamines. This process underscores the utility of catalysis in constructing nitrogen-containing heterocycles, fundamental in organic synthesis and pharmaceuticals (Mukherjee & Widenhoefer, 2011).
Development of Synthetic Methodologies
The compound of interest is related to the broader class of pyrrolidin-2-ones, for which new synthetic routes have been developed. For example, the synthesis of 1,5-substituted pyrrolidin-2-ones from donor–acceptor cyclopropanes and anilines/benzylamines showcases innovative approaches to accessing pharmacologically important structures, offering potential applications in medicinal chemistry and drug design (Boichenko et al., 2022).
Enantioselective Syntheses
Enantioselective syntheses of (S)-2-aryl-Boc-pyrrolidines, achieved by asymmetric deprotonation, reveal the compound's relevance in generating chiral centers, which are vital in the development of enantiomerically pure pharmaceuticals (Wu, Lee, & Beak, 1996).
Material Science Applications
In material science, the structural motifs similar to "1-Cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-amine" find applications in the synthesis of polymers. For instance, amine-bis(phenolate) chromium(III) chloride complexes, related to the amine functionality, catalyze the copolymerization of cyclohexene oxide and carbon dioxide, demonstrating the role of nitrogen-containing ligands in developing environmentally friendly polymerization catalysts (Devaine-Pressing, Dawe, & Kozak, 2015).
Wirkmechanismus
The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .
Eigenschaften
IUPAC Name |
1-cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-17-12-4-2-3-10(9-12)14-13(15)7-8-16(14)11-5-6-11/h2-4,9,11,13-14H,5-8,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCNFGRZOJOWPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2C(CCN2C3CC3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



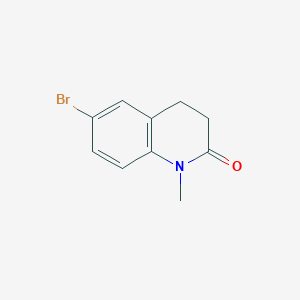
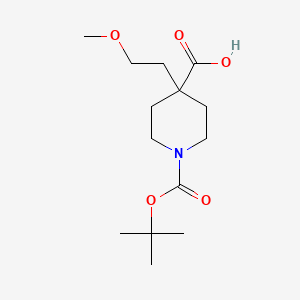
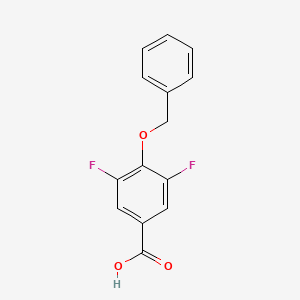
![[3-(3,5-Dimethoxyphenoxy)phenyl]methanamine](/img/structure/B1529364.png)

![2-{4-[(2-Cyanopyridin-4-yl)oxy]phenyl}acetic acid](/img/structure/B1529366.png)
![1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol](/img/structure/B1529368.png)
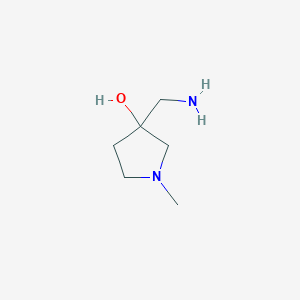
![(2R)-2-[(5-bromopyridin-2-yl)formamido]propanoic acid](/img/structure/B1529370.png)

![[2-(Aminomethyl)cyclopentyl]urea](/img/structure/B1529378.png)


